2-Chloro-N-methyl-N-(2-phenylcyclopropyl)acetamide
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Overview
Description
2-Chloro-N-methyl-N-(2-phenylcyclopropyl)acetamide is an organic compound with a unique structure that includes a cyclopropyl ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-methyl-N-(2-phenylcyclopropyl)acetamide typically involves the following steps:
Acylation Reaction: The starting material, 2-phenylcyclopropylamine, undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-chloro-N-(2-phenylcyclopropyl)acetamide.
Methylation Reaction: The intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Efficient Catalysts: Using catalysts to increase reaction rates and yields.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to ensure high purity and yield.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-methyl-N-(2-phenylcyclopropyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-N-methyl-N-(2-phenylcyclopropyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(2-phenylcyclopropyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
- 2-Chloro-N-methyl-N-phenylacetamide
- 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide
Comparison:
- Structural Differences: The presence of the cyclopropyl ring and phenyl group in 2-Chloro-N-methyl-N-(2-phenylcyclopropyl)acetamide makes it unique compared to other similar compounds.
- Reactivity: The cyclopropyl ring can influence the reactivity and stability of the compound, making it distinct in its chemical behavior .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-methyl-N-(2-phenylcyclopropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)8-13)11-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSBCFKXLCJKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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